molecular formula C16H26O8 B2816860 (-)-Nepetaside CAS No. 114076-56-1

(-)-Nepetaside

Cat. No.: B2816860
CAS No.: 114076-56-1
M. Wt: 346.37 g/mol
InChI Key: CUIDBUWFCFYEPL-UHFFFAOYSA-N
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Description

(-)-Nepetaside (CAS 114076-56-1) is a terpene glycoside belonging to the iridoid class of specialized metabolites, predominantly found in species of the genus Nepeta (Lamiaceae), such as Nepeta nuda and Nepeta cataria . This compound is a key component of the plant's defense chemistry, where it primarily functions as a insect repellent, contributing to the plant's protection against herbivores . Its biosynthesis and accumulation exhibit organ-specific patterns, with research indicating that the iridoid pathway is tightly regulated at the transcriptional level, leading to varied concentrations across different plant tissues . The study of this compound is crucial for understanding intra-species chemodiversity, as its profile varies both within and among natural plant populations, reflecting genetic and environmental influences . As a non-volatile iridoid glycoside, it serves as a significant taxonomical classifier and a valuable biomarker for chemotyping within the Nepeta genus. Researchers utilize this compound to investigate the molecular background of metabolic flux, the ecological role of plant specialized metabolites in biotic interactions, and the adaptive responses of plants to their environment . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Data: • CAS Number: 114076-56-1 • Molecular Formula: C16H26O8 • Average Molecular Weight: 346.37 g/mol .

Properties

CAS No.

114076-56-1

Molecular Formula

C16H26O8

Molecular Weight

346.37 g/mol

IUPAC Name

4,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one

InChI

InChI=1S/C16H26O8/c1-6-5-22-15(21)11-7(2)9(3-8(6)11)23-16-14(20)13(19)12(18)10(4-17)24-16/h6-14,16-20H,3-5H2,1-2H3

InChI Key

CUIDBUWFCFYEPL-UHFFFAOYSA-N

SMILES

CC1COC(=O)C2C1CC(C2C)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC1COC(=O)C2C1CC(C2C)OC3C(C(C(C(O3)CO)O)O)O

melting_point

204 - 205 °C

physical_description

Solid

solubility

not available

Origin of Product

United States

Occurrence and Natural Distribution of Nepetaside

Presence in Nepeta Species

The genus Nepeta, commonly known as catmint, is a significant natural source of (-)-Nepetaside and other related iridoid compounds.

This compound was first isolated and its absolute structure identified from Nepeta cataria, also known as catnip. This discovery established the presence of this specific iridoid glycoside within this well-known member of the Lamiaceae family. The essential oil of Nepeta cataria is particularly rich in iridoid lactones, specifically nepetalactones, which exist as various diastereomers researchgate.netresearchgate.netnih.gov. The isolation of this compound from this plant underscores the chemical diversity of iridoids within the Nepeta genus.

This compound has also been identified in other species within the Nepeta genus, most notably in Nepeta nuda, commonly referred to as naked catmint researchgate.netfrontiersin.orgnih.gov. This species is recognized as a rich source of various bioactive iridoids and phenolic compounds nih.gov. While comprehensive quantitative data for this compound across a wide range of Nepeta species is still an area of ongoing research, studies have consistently reported its presence. The chemical composition of Nepeta nuda, including its iridoid glycoside content, can be influenced by geographical origin and environmental factors researchgate.net.

Research on various Nepeta species has revealed a diversity of iridoid compounds. For instance, a study on the essential oils of five cultivated Nepeta species in Lithuania, including N. cataria and N. nuda, found that 4aα,7α,7aβ-Nepetalactone was a dominant constituent in both sci-hub.se. While this study focused on the volatile essential oil components, it highlights the prevalence of iridoids within the genus. Another review summarized that iridoid glycosides such as 1,5,9-epi-deoxyloganic acid and nepetariaside are characteristic of N. nuda researchgate.net.

Detection of Iridoid Compounds in Various Nepeta Species

Nepeta SpeciesCompound DetectedReference
Nepeta catariaThis compoundPhytochemistry, 1988, 27, 469–472
Nepeta nudaNepetaside researchgate.net
Nepeta nuda1,5,9-epi-deoxyloganic acid researchgate.netfrontiersin.orgnih.gov
Nepeta nudaNepetanudoside A frontiersin.org
Nepeta racemosaNepetalactone (B1678191) cabidigitallibrary.org
Nepeta leucostegia1,8-Cineole (major component, indicating a different chemotype) umsha.ac.irumsha.ac.ir

Identification in Diverse Biological Matrices

Beyond the Nepeta genus, this compound has been identified in other unrelated biological sources, demonstrating its wider distribution in the natural world.

Interestingly, nepetaside has been detected in honey, specifically in Greek citrus honey. This finding suggests that bees foraging on plants that produce this compound can transfer it into the honey. The presence of specific iridoid glycosides in honey can serve as potential chemical markers to determine the honey's botanical origin. While the concentration of such compounds in honey is generally low, their detection is significant for food authentication and quality control.

Metabolomic studies of the Chinese Elm, Ulmus parvifolia, have revealed the presence of nepetaside in its bark nih.govnih.gov. A comparative analysis of the metabolite profiles of the seeds and bark of U. parvifolia showed that nepetaside was one of the metabolites that were up-regulated in the bark nih.gov. This indicates a significant accumulation of this compound in the bark tissue of this tree species. The bark of U. parvifolia is used in traditional Chinese medicine, and the identification of its chemical constituents, including nepetaside, is crucial for understanding its properties.

Biosynthetic Pathways and Enzymology of Nepetaside

Early Stages of Iridoid Biosynthesis

The initial steps in the biosynthesis of all iridoids, including (-)-Nepetaside, involve the formation of the C10 monoterpene backbone from universal isoprenoid precursors. These early reactions are foundational, converting a linear diphosphate (B83284) molecule into a reactive acyclic alcohol, which is then primed for cyclization.

The journey to this compound begins with the universal C5 building blocks of terpenes, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.commdpi.com These precursors are condensed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes. mdpi.comigem.orgfrontiersin.org GPPS is a key branching point in terpenoid metabolism, directing the flow of carbon towards the synthesis of monoterpenes. mdpi.com

Following its formation, GPP is hydrolyzed to geraniol (B1671447). This critical step is catalyzed by Geraniol Synthase (GES) . frontiersin.orgnih.govzenodo.org GES is a specialized terpene synthase that removes the pyrophosphate group from GPP, yielding the acyclic monoterpene alcohol, geraniol. frontiersin.orgzenodo.org The activity of GES is considered a committed step in the biosynthesis of iridoids in many plants, including those of the Nepeta genus. nih.govresearchgate.net Silencing of the GES gene in Nepeta cataria has been shown to significantly decrease the production of all nepetalactone (B1678191) isomers, confirming its essential role as a precursor for iridoid biosynthesis in this genus. nih.gov

Once geraniol is formed, it undergoes a two-step oxidation process to prepare it for cyclization. The first step is a hydroxylation reaction catalyzed by Geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase. igem.orgnih.govnih.govfrontiersin.org G8H introduces a hydroxyl group at the C8 position of geraniol, converting it to 8-hydroxygeraniol. igem.orgnih.govnih.gov The involvement of G8H in nepetalactone biosynthesis has been validated in vivo through virus-induced gene silencing (VIGS) in Nepeta cataria, which resulted in a significant reduction of nepetalactone content. frontiersin.org

The newly formed 8-hydroxygeraniol is then further oxidized by the enzyme 8-hydroxygeraniol oxidoreductase (8HGO) . nih.govzenodo.orgnih.gov This enzyme catalyzes the oxidation of the hydroxyl group at C8 to an aldehyde, and also the C1 hydroxyl to an aldehyde, resulting in the formation of a dialdehyde (B1249045) monoterpene. zenodo.orgnih.gov

The product of the sequential activities of G8H and 8HGO is 8-oxogeranial . nih.govzenodo.orgwikipedia.org This dialdehyde is a crucial intermediate in the iridoid biosynthetic pathway. nih.govwikipedia.org Its formation represents the culmination of the early, acyclic phase of the pathway. The structure of 8-oxogeranial, with its two reactive aldehyde groups, is perfectly primed for the subsequent cyclization reaction that defines the iridoid skeleton. wikipedia.orgwikipedia.org It serves as the direct substrate for the key cyclizing enzyme, Iridoid Synthase. nih.govnih.govnih.gov

Cyclization and Stereochemical Control in this compound Formation

The formation of the characteristic bicyclic iridoid structure from the linear precursor 8-oxogeranial is a pivotal stage in the biosynthesis of this compound. This phase involves a unique reductive cyclization and is subject to intricate stereochemical control, which ultimately determines the specific stereoisomer produced.

The central enzyme responsible for the formation of the iridoid scaffold is Iridoid Synthase (ISY) . nih.govzenodo.orgwikipedia.org Unlike canonical terpene cyclases that typically involve cationic intermediates, ISY is an unusual NAD(P)H-dependent reductive cyclase. igem.orgnih.gov It catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the common precursor for all iridoids. nih.govnih.gov The reaction proceeds through a two-step mechanism: an initial NADPH-dependent 1,4-reduction of the α,β-unsaturated aldehyde in 8-oxogeranial, followed by a cyclization step. wikipedia.orgnih.gov

This reduction generates a highly reactive enol intermediate, 8-oxocitronellyl enol. nih.govpnas.org This intermediate can then cyclize, either spontaneously or with the assistance of other enzymes, to form the various stereoisomers of nepetalactol and its open-chain form, iridodial. nih.govnih.govpnas.org In Nepeta species, ISY is primarily responsible for the stereoselective reduction of 8-oxogeranial and determines the stereochemistry at the C7 position of the resulting iridoid. frontiersin.org

Iridoid Synthase (ISY) belongs to a larger family of enzymes known as Progesterone 5β-Reductase/Iridoid Synthase-like (PRISE) enzymes . nih.govmdpi.comnih.gov This family is a part of the short-chain dehydrogenase/reductase (SDR) superfamily. mdpi.com PRISEs are notable for their involvement in distinct biosynthetic pathways, including the formation of both iridoids and cardenolides, where they catalyze the reduction of progesterone. mdpi.comnih.govresearchgate.net

The overarching term PRISE is used due to shared structural motifs and a common reductive 1,4-addition mechanism. mdpi.com Research has shown that many PRISE enzymes exhibit a degree of substrate promiscuity, with the ability to reduce various α,β-unsaturated carbonyl compounds. researchgate.netbg.ac.rs While some PRISEs are highly specialized as either ISYs or Progesterone 5β-Reductases (P5βRs), others show broader or trace activities for both substrates. nih.govacs.org The study of the PRISE family across different plant lineages suggests that ISY activity is an ancestral trait that has become specialized in certain angiosperm lineages to produce the vast diversity of iridoid compounds. nih.gov In some Nepeta species that lack iridoids, a functional PRISE gene with ISY-like activity has been identified, suggesting that the absence of iridoids may be due to the inactivation of other genes earlier in the biosynthetic pathway. zenodo.orgfrontiersin.org

Data Tables

Table 1: Key Enzymes in the Early Biosynthesis of this compound Precursors

Enzyme Abbreviation Function Substrate Product
Geranyl Diphosphate Synthase GPPS Condensation of C5 units IPP & DMAPP Geranyl Diphosphate (GPP)
Geraniol Synthase GES Hydrolysis of diphosphate Geranyl Diphosphate (GPP) Geraniol
Geraniol-8-hydroxylase G8H Hydroxylation Geraniol 8-Hydroxygeraniol
8-hydroxygeraniol oxidoreductase 8HGO Oxidation 8-Hydroxygeraniol 8-Oxogeranial

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
8-hydroxygeraniol
8-oxocitronellyl enol
8-Oxogeranial
Cardenolide
Dimethylallyl diphosphate (DMAPP)
Geraniol
Geranyl diphosphate (GPP)
Iridodial
Isopentenyl diphosphate (IPP)
Nepetalactol
Nepetalactone

Putative Dehydrogenase Activity Contributing to the Lactone Moiety of Nepetaside

The biosynthesis of iridoid glycosides such as this compound is understood to involve dehydrogenase activity, particularly for the formation of the lactone ring. nih.govaromatraining.com The presence of a lactone in the nepetaside structure strongly suggests the action of a dehydrogenase enzyme. nih.govaromatraining.com This enzymatic step is crucial in the pathway branching towards nepetalactones and their derivatives.

In the broader context of iridoid biosynthesis in Nepeta, enzymes known as nepetalactol-related short-chain dehydrogenases/reductases (NEPS) are responsible for this transformation. nih.govnih.gov For instance, NEPS1 has been identified as a dehydrogenase that catalyzes the oxidation of nepetalactol isomers into their corresponding nepetalactones, which are compounds defined by their lactone ring. nih.gov While the direct precursor to the aglycone of nepetaside undergoes similar processing, the specific NEPS enzyme responsible for the lactone moiety in nepetaside itself is a subject of ongoing research. The activity of these dehydrogenases is a key control point, directing intermediates toward either iridoid aglycones or the branch leading to iridoid glycosides like nepetaside.

Downstream Glycosylation Steps in this compound Biosynthesis

Following the formation of the iridoid aglycone scaffold, a critical downstream step is glycosylation. This process involves the attachment of a sugar molecule, which for this compound is a glucose unit, to the aglycone. This reaction is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). These enzymes facilitate the transfer of a glycosyl group from an activated nucleotide sugar, typically UDP-glucose, to the acceptor molecule—the iridoid aglycone. creative-proteomics.com

While the specific UGT responsible for the final step in this compound biosynthesis has not been definitively characterized, the general mechanism is well-established for iridoid glycosides. creative-proteomics.comresearchgate.net The biosynthesis of these compounds, including nepetaside, diverges from the pathway for iridoid aglycones (nepetalactones) after the formation of a common nepetalactol precursor. nih.gov The subsequent glycosylation is a key branching step, leading to the accumulation of iridoid glycosides. This enzymatic step is crucial for the stability and solubility of the final compound.

Genetic Basis of this compound Biosynthesis

The production of this compound is underpinned by a coordinated expression of specific genes, often organized in clusters, and is subject to precise transcriptional control.

Identification of Gene Clusters Associated with Iridoid Biosynthesis (ISY, NEPS, MLPL)

Research into the genomes of Nepeta species has revealed that the genes encoding key enzymes for iridoid biosynthesis are not randomly distributed but are organized into syntenic gene clusters. aromatraining.comresearchgate.netnih.govnsf.gov These biosynthetic gene clusters (BGCs) contain genes for iridoid synthase (ISY), nepetalactol-related short-chain dehydrogenase/reductase (NEPS) homologs, and major latex protein-like (MLPL) genes. aromatraining.comresearchgate.netnih.gov

The co-localization of these functionally related but non-homologous genes is a notable feature of plant specialized metabolism. researchgate.net For example, in the tetraploid Nepeta cataria, two such gene clusters have been identified, whereas the diploid Nepeta mussinii possesses one, suggesting the cluster's formation predates the speciation and polyploidization events. aromatraining.comnih.govnsf.gov This clustering facilitates the co-regulation of the genes required for the intricate stereochemical control of iridoid production. nih.govresearchgate.net The ISY, NEPS, and MLPL enzymes work in concert to determine the stereochemistry of the final products, highlighting the importance of their genomic proximity. researchgate.net

GeneEncoded Enzyme/ProteinFunction in Iridoid Biosynthesis
ISY Iridoid SynthaseCatalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid skeleton. nih.govresearchgate.net
NEPS Nepetalactol-related short-chain dehydrogenase/reductaseExhibit diverse cyclase and dehydrogenase activities, controlling stereoisomer formation and oxidation to lactones. nih.govnih.govresearchgate.net
MLPL Major Latex Protein-likeWorks in combination with ISY and NEPS to control the stereochemical outcome of the cyclization reaction. researchgate.netnih.gov

Transcriptional Regulation of Key Biosynthetic Genes (e.g., NnG8H, NnNEPS)

The biosynthesis of iridoids, including the precursors to this compound, is tightly regulated at the transcriptional level. nih.gov This regulation can be organ-specific, leading to different accumulation patterns of metabolites in various plant tissues. nih.gov

A study on Nepeta nuda demonstrated that the higher constitutive levels of iridoids in inflorescences compared to leaves are likely a result of the up-regulated expression of several key biosynthetic genes. nih.gov Specifically, the expression of genes encoding geraniol 8-hydroxylase (NnG8H) and three nepetalactol-related short-chain dehydrogenases/reductases (NnNEPS1, NnNEPS2, and NnNEPS3) was found to be significantly higher in inflorescences. nih.gov This suggests that NnG8H and the NnNEPS genes may act as regulatory points that determine the metabolic flux through the iridoid pathway in different plant organs. nih.gov The coordinated up-regulation of these genes points towards a sophisticated transcriptional control mechanism governing the spatial biosynthesis of these compounds. pressbooks.pubkhanacademy.orgkhanacademy.orgwikipedia.org

Metabolic Engineering Strategies for this compound Production

Efforts to enhance the production of valuable iridoids like this compound have explored metabolic engineering techniques, with transient overexpression of key enzymes showing promise.

Transient Overexpression Studies of Biosynthetic Enzymes (e.g., NrISY, NsPRISE) in Nepeta sibirica

Metabolic engineering provides a powerful tool for increasing the yield of desired plant secondary metabolites. bg.ac.rs A notable strategy for boosting this compound levels involves the transient overexpression of key biosynthetic enzymes in a host plant.

Enzyme OverexpressedHost PlantEffect on this compound Content
NrISY Nepeta sibiricaSignificantly increased. bg.ac.rsbg.ac.rs
NsPRISE Nepeta sibiricaSignificantly increased. bg.ac.rsbg.ac.rs

Impact on Iridoid Glycoside Accumulation in Planta

The accumulation of this compound and other iridoid glycosides in plants is tightly regulated at the genetic and enzymatic levels. Research has shown that the expression levels of key biosynthetic genes directly impact the quantity of these compounds.

A significant study investigating the in planta function of PRISE enzymes demonstrated their direct role in iridoid glycoside accumulation. bg.ac.rs In this research, three different PRISE enzymes—NrISY from Nepeta rtanjensis, NsPRISE from Nepeta sibirica, and NnPRISE from Nepeta nervosa—were transiently overexpressed in the leaves of N. sibirica. The results were notable:

Transformation with NrISY and NsPRISE led to a significant increase in the content of the major iridoid glycosides, this compound and 1,5,9-epideoxyloganic acid, when compared to control plants. bg.ac.rs

The overexpression of all three enzymes also resulted in an increased content of the major iridoid aglycones in N. sibirica, namely nepetalactones and dihydronepetalactones. bg.ac.rs

This was the first functional characterization of these enzymes in planta and confirmed that NsPRISE, despite phylogenetic data suggesting otherwise, is a functional ISY in vivo and is involved in iridoid production. bg.ac.rs These findings highlight that the activity of ISY is a crucial determinant of the metabolic flux through the iridoid pathway, directly influencing the accumulation of downstream products like this compound. bg.ac.rsresearchgate.net

Table 1: Effect of Transient Overexpression of PRISE Enzymes on Iridoid Glycoside Accumulation in Nepeta sibirica

This table summarizes findings from a study where PRISE enzymes from different Nepeta species were overexpressed in N. sibirica leaves, showing the resulting changes in the accumulation of major iridoid glycosides. Data is based on findings from Aničić et al. (2023).

Enzyme OverexpressedSource SpeciesEffect on this compound AccumulationEffect on 1,5,9-epideoxyloganic acid Accumulation
NrISYN. rtanjensisSignificantly Increased bg.ac.rsSignificantly Increased bg.ac.rs
NsPRISEN. sibiricaSignificantly Increased bg.ac.rsSignificantly Increased bg.ac.rs
NnPRISEN. nervosa (iridoid-lacking)No significant change reportedNo significant change reported
Control (empty vector)N/ABaselineBaseline

Furthermore, studies on Nepeta nuda have revealed that the accumulation of iridoids is organ-specific. For instance, compounds like 1,5,9-epi-deoxyloganic acid were found in higher concentrations in the inflorescences compared to the leaves. frontiersin.orgnih.govnih.gov This suggests that the biosynthesis and accumulation of these metabolites, including precursors to or derivatives of this compound, are under tight, organ-specific transcriptional regulation. frontiersin.orgnih.gov The higher levels of these defensive compounds in reproductive organs are likely an evolutionary strategy to protect these vital parts from herbivores and pathogens. nih.gov

Structural Elucidation of Nepetaside

Historical Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules like (-)-Nepetaside is crucial for understanding their interactions and properties. Historically, absolute configurations were assigned by relating newly isolated compounds to known chiral molecules through a series of chemical transformations wikipedia.org. This often involved degradation reactions or the formation of derivatives where the stereochemistry was already established. For instance, the absolute configuration of (+)-glyceraldehyde was arbitrarily set as D in 1951, and subsequent compounds were assigned configurations relative to it through chemical synthesis pathways wikipedia.org. While these classical methods provided foundational insights, they were often laborious and prone to cumulative errors. Modern techniques, however, offer more direct and reliable means of determining absolute configuration sioc-journal.cn. The specific historical methods used for this compound would have involved comparing its properties or derivatives to compounds with previously determined configurations.

Analytical Spectroscopic Techniques in Structure Assignment

Modern structural elucidation relies heavily on a suite of spectroscopic techniques that provide detailed information about molecular connectivity, functional groups, and stereochemistry. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy have been instrumental.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds measurlabs.com. It provides detailed information about the carbon-hydrogen framework and the chemical environment of atoms within a molecule. For this compound, NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR techniques (e.g., COSY, HMBC, HSQC), is essential for establishing connectivity and stereochemical relationships researchgate.netnih.gov.

Stereochemistry: While direct determination of absolute configuration by NMR can be challenging, relative stereochemistry can be inferred from coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. NOE experiments detect through-space interactions between protons that are close in proximity, providing crucial information about the spatial arrangement of atoms and thus relative stereochemistry stackexchange.com. Computational methods can also be employed to predict NMR spectra for different stereoisomers, which are then compared to experimental data for assignment frontiersin.org.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing clues about the structure of a compound through its fragmentation patterns libretexts.orglibretexts.orgwikipedia.orgchemguide.co.uk.

Molecular Ion: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula of this compound. This is a critical first step in structural elucidation.

Fragmentation Pattern: When a molecule is ionized in a mass spectrometer, it often breaks down into smaller, charged fragments and neutral radicals libretexts.orglibretexts.orgchemguide.co.uk. The pattern of these fragments (the fragmentation pattern) is characteristic of the molecule's structure. For this compound, common fragmentation pathways might involve the cleavage of glycosidic bonds, loss of sugar moieties, or fragmentation within the iridoid ring system. Analyzing these fragments helps to piece together the structure, identifying key functional groups and structural units nih.govnih.govnih.govmrclab.comacs.org. For instance, the presence of a glucoside moiety would be indicated by fragments corresponding to the aglycone and the sugar unit, or fragments thereof.

Advanced Analytical Methodologies for Nepetaside Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual components from a mixture. For a non-volatile, polar compound like (-)-Nepetaside, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of iridoid glycosides. Its application is crucial for both the isolation of pure compounds for structural elucidation and bioassays, and for the quantitative determination of their concentration in plant extracts.

In a typical HPLC setup for iridoid analysis, a reversed-phase (RP) column, commonly a C18, is used. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (the C18 column) and a polar mobile phase. A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase might start with a high proportion of an aqueous solvent (like water with a formic acid modifier to improve peak shape) and gradually increase the proportion of an organic solvent (such as acetonitrile or methanol).

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. Iridoid glycosides typically exhibit UV absorbance, allowing for their detection and quantification. The concentration of a specific compound like this compound can be determined by comparing its peak area in the chromatogram to a calibration curve generated from a pure standard.

ParameterTypical Conditions for Iridoid Glycoside Analysis
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Water (often with 0.1% formic acid) and Acetonitrile/Methanol
Flow Rate 0.8 - 1.5 mL/min
Detection UV/DAD (e.g., at 254 nm)
Temperature Ambient or controlled (e.g., 40°C)
Table 1. Representative HPLC Parameters for the Analysis of this compound and Related Iridoids.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering dramatically improved resolution, sensitivity, and speed of analysis. nih.govnih.gov This enhancement is primarily achieved by using columns packed with smaller particles (typically sub-2 µm), which requires an instrumental setup capable of handling much higher operating pressures (up to 15,000 psi) compared to HPLC. nih.govdrawellanalytical.com

The smaller particle size leads to a more efficient separation, resulting in narrower and sharper chromatographic peaks. This allows for the resolution of closely related compounds that might co-elute in an HPLC system. For the analysis of complex extracts from Nepeta species, which contain numerous structurally similar iridoids, UHPLC provides a superior level of detail. researchgate.net The increased efficiency also permits the use of shorter columns and higher flow rates, significantly reducing analysis times from 30-60 minutes in HPLC to just a few minutes in UHPLC, thereby increasing sample throughput. drawellanalytical.comphcog.com

FeatureConventional HPLCUHPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure < 6,000 psiUp to 15,000 psi
Analysis Time Longer (e.g., 30+ min)Significantly Shorter (e.g., <10 min)
Resolution GoodExcellent, higher peak capacity
Solvent Consumption HigherLower
Table 2. Comparison of Key Features between HPLC and UHPLC.

Gas Chromatography (GC) Considerations for Related Volatile Iridoids

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound, being a polar, non-volatile iridoid glycoside, is not suitable for direct GC analysis, this method is essential for studying related compounds within Nepeta species. Specifically, GC is the primary method for analyzing volatile iridoid aglycones, such as the nepetalactones, which are responsible for the characteristic scent of catnip. frontiersin.org

In the context of comprehensive Nepeta research, GC analysis of the essential oil or volatile fraction complements the liquid chromatography analysis of the non-volatile glycosides. frontiersin.org For GC analysis, compounds are vaporized and separated in a gaseous mobile phase as they pass through a column. Detection is often performed using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). The combination of GC with MS (GC-MS) allows for the identification of volatile iridoids based on their mass spectra and retention times. researchgate.net Therefore, while not directly applicable to this compound, GC is an indispensable tool for profiling the full spectrum of iridoids in Nepeta plants. frontiersin.org

Hyphenated Techniques for Comprehensive Profiling

To overcome the limitations of a single analytical technique, hyphenated methods that couple the separation power of chromatography with the identification capabilities of mass spectrometry have become standard in phytochemical research.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a powerful tool for the analysis of this compound and other iridoid glycosides. After separation by LC (or more commonly, UHPLC), the eluent is directed into the mass spectrometer. The MS instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection and, crucially, molecular weight information for each separated compound.

Tandem Mass Spectrometry (LC-MS/MS) takes this a step further. In an MS/MS experiment, a specific ion (a "precursor ion," such as the molecular ion of this compound) is selected and then fragmented. The resulting "product ions" create a characteristic fragmentation pattern, which acts as a structural fingerprint. nih.govnih.gov This fragmentation data is invaluable for the tentative identification of unknown compounds and for confirming the identity of known ones, even in the absence of a pure standard. nih.gov For iridoid glycosides, typical fragmentation patterns involve the neutral loss of the sugar moiety (hexose, 162 Da) and water molecules. nih.gov This technique has been instrumental in identifying numerous iridoids in various Nepeta species. nih.gov

Untargeted and Targeted Metabolomics Approaches (e.g., UHPLC-ESI-QTOF-MS)

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. In plant science, it is used to obtain a comprehensive chemical snapshot. Advanced hyphenated systems, such as UHPLC coupled with high-resolution mass spectrometry like Quadrupole Time-of-Flight (QTOF), are the primary platforms for these studies. frontiersin.org

Untargeted Metabolomics : This approach aims to detect and profile as many metabolites as possible in a sample simultaneously. frontiersin.org When applied to Nepeta extracts using a technique like UHPLC-ESI-QTOF-MS (Electrospray Ionization), it allows researchers to compare the chemical profiles of different species or plants grown under different conditions. This can lead to the discovery of new or unexpected iridoids and provides a broad understanding of the plant's metabolic state. frontiersin.org

Targeted Metabolomics : In contrast, this approach focuses on the precise and accurate quantification of a specific, predefined list of known compounds. frontiersin.org For instance, a targeted UHPLC-(+)HESI-MS/MS method could be developed to quantify this compound and other known bioactive iridoids like nepetalactone (B1678191) and epideoxyloganic acid across various Nepeta samples. frontiersin.orgnih.govmdpi.com This is essential for quality control, chemosystematics, and understanding the biosynthesis of these compounds.

These metabolomics strategies, powered by high-resolution UHPLC-MS platforms, are indispensable for a deep and comprehensive understanding of the iridoid composition, including this compound, in the Nepeta genus. researchgate.netfrontiersin.org

Integration of LC-MS with NMR and IR for Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic use of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This combination of techniques provides orthogonal information that, when pieced together, leaves little ambiguity about the compound's identity and stereochemistry.

LC-MS is instrumental in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which is fundamental in proposing a molecular formula. Tandem MS (MS/MS) experiments further aid in the structural elucidation by inducing fragmentation of the molecule. The resulting fragmentation pattern offers valuable clues about the connectivity of the aglycone and the sugar moiety, as well as the nature of the substituents.

While MS provides information on the mass and fragmentation, NMR spectroscopy is unparalleled in its ability to map out the complete covalent framework of the molecule. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the carbon-hydrogen framework and the connectivity between atoms.

Key NMR Spectroscopic Data for this compound:

¹H-NMR: This technique provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their coupling constants, which helps in determining the relative stereochemistry.

¹³C-NMR: This spectrum reveals the number of unique carbon atoms in the molecule and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

Infrared (IR) spectroscopy complements the data from MS and NMR by identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H stretching (hydroxyl groups)
~1740C=O stretching (ester carbonyl)
~1650C=C stretching (alkene)
~1075C-O stretching (glycosidic linkage)

The collective interpretation of data from LC-MS, multi-dimensional NMR, and IR spectroscopy provides a comprehensive and definitive confirmation of the structure of this compound.

Quantitative Analysis Methods for this compound

Accurate quantification of this compound in various matrices, such as plant extracts or biological samples, is essential for quality control, pharmacokinetic studies, and standardization of herbal products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most commonly employed technique for this purpose.

A robust and reliable quantitative method must be validated according to established guidelines to ensure its performance. The validation process typically assesses parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

A typical HPLC-based method for the quantitative analysis of this compound would involve:

Chromatographic System: An HPLC system equipped with a UV detector.

Column: A reversed-phase C18 column is often used for the separation of iridoid glycosides.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

The performance of such a method is demonstrated through its validation parameters. Below is a table summarizing typical validation results for a quantitative HPLC-UV method for an iridoid glycoside like this compound.

Table of HPLC-UV Method Validation Parameters:

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range (µg/mL) 1 - 200
Precision (RSD %)
    - Intra-day< 2.0%
    - Inter-day< 3.0%
Accuracy (Recovery %) 98.0% - 102.0%
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Specificity No interference from blank matrix

RSD: Relative Standard Deviation

More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed for quantification. LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous when analyzing complex matrices or when the concentration of this compound is very low. The quantification in LC-MS/MS is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Ecological and Biological Significance of Nepetaside

Role in Plant Defense Mechanisms and Biotic Interactions

The production of secondary metabolites like (-)-Nepetaside is a key evolutionary adaptation for plants, enabling them to navigate a complex ecological landscape filled with herbivores and pathogens.

Contribution of Iridoid Glycosides to Overall Plant Defense Strategies

Iridoid glycosides, including this compound, are a major class of chemical defenses that are bitter-tasting and can act as powerful deterrents against herbivores. mdpi.comoup.com These compounds can be directly toxic to insects or reduce the nutritional quality of plant tissues, making them less digestible. oup.com The defensive action of iridoid glycosides is often realized upon ingestion by an herbivore, when plant enzymes break them down into highly reactive aglycones. These aglycones can denature proteins and inhibit enzymes in the herbivore's gut, thus functioning as effective anti-feedants. uchicago.edu This chemical defense is a critical component of a plant's ability to survive and reproduce in the presence of constant herbivore pressure. scielo.brresearchgate.net

The effectiveness of these defenses is not uniform against all attackers. While they can deter generalist herbivores, some specialist insects have evolved mechanisms to tolerate or even sequester these compounds for their own defense against predators. nih.govresearchgate.net This dynamic interplay between plant chemical defenses and insect counter-adaptations is a classic example of an evolutionary arms race. scielo.brresearchgate.net

Organ-Specific Accumulation and Functional Differentiation

The distribution of this compound within a plant is not uniform, with different organs accumulating varying concentrations of the compound. This differential accumulation reflects a strategic allocation of defensive resources to tissues that are most valuable or vulnerable.

Differential Distribution in Leaves and Inflorescences

Research on Nepeta species has revealed that the concentration of iridoid glycosides, including compounds structurally related to nepetaside, can vary significantly between leaves and inflorescences. frontiersin.orgnih.gov For instance, in Nepeta nuda, the iridoid glycoside nepetanudoside A was found in both leaves and inflorescences, with significantly higher concentrations in the leaves of several populations. frontiersin.org Conversely, another iridoid, 1,5,9-epi-deoxyloganic acid, was more abundant in the inflorescences. frontiersin.org A study on five Nepeta species showed that in N. leavigata, nepetaside and 1,5,9-epi-deoxyloganic acid were found in high levels in inflorescences and young leaves. bg.ac.rs This organ-specific accumulation suggests a functional differentiation, where leaves, the primary photosynthetic organs, are heavily defended against herbivory, while the reproductive structures (inflorescences) are also protected to ensure successful seed production. frontiersin.orgnih.govresearchgate.net

**Table 1: Differential Distribution of Key Iridoids in *Nepeta nuda***

Plant Organ Predominant Iridoid Glycoside Relative Abundance Reference
Leaves Nepetanudoside A High frontiersin.org
Inflorescences 1,5,9-epi-Deoxyloganic acid High frontiersin.org
Inflorescences Nepetanudoside A Present frontiersin.org

Constitutive versus Inducible Biosynthesis in Response to Environmental Cues

Plants can employ both constitutive and inducible defense strategies. byjus.comwur.nl Constitutive defenses are always present in the plant, providing a constant level of protection, while inducible defenses are synthesized or mobilized only in response to a specific threat, such as herbivore attack or pathogen infection. byjus.comwur.nl

Studies on Nepeta nuda suggest that this species likely invests more in the constitutive production of functional metabolites, including iridoids, in its flowers. frontiersin.orgresearchgate.netresearchgate.net This is because flowers are critical for reproduction and therefore warrant a high level of continuous protection against herbivores and pathogens. frontiersin.orgresearchgate.net In contrast, the specialized metabolism of leaves appears to be more plastic and responsive to environmental cues, suggesting a greater reliance on inducible defense mechanisms. frontiersin.orgresearchgate.netresearchgate.net The biosynthesis of iridoids in N. nuda is tightly regulated at the transcriptional level, with certain key genes being upregulated in the inflorescences, leading to higher constitutive levels of these compounds. researchgate.netresearchgate.net This strategic allocation of resources ensures that the most vital plant parts are adequately defended without the constant energetic cost of maintaining high levels of defense throughout the entire plant. frontiersin.org

Potential Contributions to Bioactive Product Development (excluding direct efficacy/safety)

The chemical structure of this compound and other iridoid glycosides makes them interesting starting points for the development of new bioactive products. While this article strictly excludes discussions of direct efficacy or safety, the inherent biological activity of these compounds in their natural context suggests their potential as scaffolds for chemical synthesis and modification. The investigation of natural products like this compound can provide valuable insights for the creation of novel compounds with a wide range of applications. mdpi.comgoogle.comnih.gov The study of the chemical diversity within the genus Nepeta can aid in identifying accessions with high yields of specific compounds, which could then be utilized for further research and development. frontiersin.org

Exploration of Iridoid Glycosides in Novel Biopesticide Applications

Iridoid glycosides are a class of monoterpenoid secondary metabolites that play a significant role in plant defense mechanisms against herbivores and pathogens. researchgate.netmazums.ac.ir Found in numerous plant families, these compounds are characterized by a cyclopentan-[c]-pyran ring system linked to a glucose molecule. researchgate.netmazums.ac.ir The genus Nepeta, belonging to the Lamiaceae family, is a particularly rich source of iridoid compounds, including both volatile iridoid aglycones (such as nepetalactones) and non-volatile iridoid glycosides like this compound. nih.govzenodo.orgnih.gov While the insect-repellent properties of volatile nepetalactones are well-documented, recent research has turned towards exploring the potential of the less volatile and more stable iridoid glycosides in the development of novel biopesticides. zenodo.orgnih.gov

The interest in Nepeta species as a source for natural pesticides stems from the various biological activities exhibited by their extracts, including phytotoxic, antimicrobial, and herbicidal effects. zenodo.orgnih.govresearchgate.net These properties are largely attributed to their rich content of terpenoids and phenolics. nih.gov Although iridoid glycosides have historically been neglected in bioactivity studies compared to their aglycone counterparts, their chemical stability presents a potential advantage for biopesticide formulations. nih.govnih.govscispace.com Research into their specific roles in plant-biotic interactions is an emerging field. nih.gov

Studies have begun to uncover the antimicrobial and phytotoxic potential of iridoid glycosides from various plant sources. Methanol extracts from Nepeta rtanjensis and N. argolica, which contain a variety of iridoid glycosides, displayed potent antimicrobial activity against several strains of bacteria and fungi, including significant food-borne pathogens. nih.govscispace.com Similarly, iridoid glycosides isolated from the plant Bellardia trixago have been identified as inhibitors of radicle growth in the parasitic weed Orobanche cumana. mdpi.com Among the compounds tested from B. trixago, melampyroside was found to be the most phytotoxic, highlighting its potential as a biocontrol agent. mdpi.com

Despite being identified in species like Nepeta nuda, the specific biological activities of many individual iridoid glycosides, including this compound and the abundant 1,5,9-epi-deoxyloganic acid, remain largely uninvestigated. nih.govnih.govnih.gov In contrast, aucubin, another iridoid glycoside found as a minor component in N. nuda, has demonstrated potent insecticidal activity in other studies. nih.gov This disparity underscores the need for further research to isolate and characterize the bioactivity of individual compounds to fully understand their potential contributions to new biopesticide technologies. The exploration of these stable compounds could lead to the development of effective and sustainable alternatives to synthetic pesticides in agriculture. nih.govmdpi.com

Table 1: Research Findings on the Biopesticidal and Related Activities of Iridoid Glycosides and Plant Extracts

Plant Source / CompoundTarget Organism(s)Observed EffectCitation
Nepeta rtanjensis & N. argolica Methanol Extracts (containing iridoid glycosides)Bacteria (L. monocytogenes, E. coli, S. aureus) and Fungi (Penicillium sp., Aspergillus sp.)Excellent antimicrobial activity against food-borne pathogens. nih.govscispace.com
Nepeta rtanjensis & N. argolica Methanol Extracts (containing iridoid glycosides)Pseudomonas aeruginosaPrevention of biofilm formation. scispace.com
Bellardia trixago Ethyl Acetate Extract (containing iridoid glycosides)Orobanche cumana (Broomrape)Significant inhibition of radicle growth. mdpi.com
Melampyroside (from B. trixago)Orobanche cumana (Broomrape)Most phytotoxic of the isolated iridoids; potent inhibition of radicle growth. mdpi.com
Bartsioside & Mussaenoside (from B. trixago)Orobanche cumana (Broomrape)Inhibition of radicle growth. mdpi.com
Aucubin (Iridoid Glycoside)Various InsectsPotent insecticidal activity. nih.gov
Nepeta nuda Essential Oils & ExtractsGeneralPhytotoxic and herbicidal effects. nih.gov

Genetic and Environmental Factors Influencing Nepetaside Accumulation

Impact of Genetic Variation and Chemodiversity within Nepeta Species

The genus Nepeta is known for its rich secondary metabolite production, including iridoids and phenolics, which contribute to its diverse biological activities. (-)-Nepetaside is one such iridoid glycoside found in Nepeta species frontiersin.orgnih.gov. Studies on Nepeta nuda have revealed that while genetic variation exists, the chemodiversity—the variation in chemical composition—is often more pronounced within populations than among them dntb.gov.uaresearchgate.net. This suggests that while genetic background influences the potential for metabolite production, environmental factors may play a more dominant role in the actual accumulation levels observed in different individuals or populations dntb.gov.ua. The identification of specific genotypes with unique metabolic profiles highlights the potential for selecting elite genotypes for targeted metabolite production dntb.gov.ua.

Influence of Environmental Parameters on Metabolite Profiles

Environmental conditions are recognized as significant drivers of metabolite accumulation in Nepeta species. These factors can alter the expression of genes involved in biosynthesis pathways and directly impact physiological processes, thereby influencing the types and quantities of secondary metabolites produced frontiersin.orgresearchgate.net.

The geographical origin of Nepeta species has been shown to correlate with variations in their chemical composition, including iridoid glycosides like this compound frontiersin.orgresearchgate.net. Altitude is another critical factor; for instance, flowering times in Nepeta nuda are reported to vary depending on altitude researchgate.net. Studies on related Nepeta species have indicated that interpopulation chemical polymorphism can be correlated with elevation, with changes in monoterpene and oxygenated compound amounts observed along altitudinal gradients frontiersin.org. Light conditions also play a role, with variable light quality and intensity shown to alter the content of bioactive compounds in Nepeta nuda researchgate.net.

Environmental parameters such as temperature, precipitation, and solar radiation are known to influence the chemical composition of Nepeta species researchgate.netmdpi.com. Variations in these climatic factors, even year-to-year, can lead to slight influences on the content and ratios of essential oil components mdpi.com. Globally, climate variability, including changes in temperature, precipitation, wind speed, and solar radiation, significantly affects renewable energy generation and energy demand copernicus.eu. While this report focuses on plant metabolites, the underlying principle of environmental influence on biological systems is consistent. For example, changes in solar radiation can directly impact plant physiology and, consequently, metabolite production copernicus.org. Studies have indicated that the chemical composition of Nepeta species can be highly susceptible to the influence of both endogenous and environmental factors researchgate.net.

Interpopulation and Intrapopulation Chemical Polymorphism

Chemical polymorphism, the variation in chemical profiles within and between populations, is a well-documented phenomenon in many plant species, including Nepeta frontiersin.org. Research on Nepeta nuda in the Central Balkans found that chemodiversity primarily resides within populations, with less differentiation observed among populations dntb.gov.uaresearchgate.net. This suggests that the genetic makeup of individuals within a population, coupled with localized environmental micro-variations, contributes significantly to the observed chemical variation dntb.gov.ua. Studies on other Nepeta species, such as N. sessilifolia, N. heliotropifolia, and N. fissa, have also reported interpopulation chemical polymorphism correlated with elevation frontiersin.org. The susceptibility of Nepeta species' metabolomes to both endogenous and environmental factors underscores the importance of studying these variations to understand adaptation and potential applications researchgate.net.

Future Research Directions and Applications

Further Elucidation of Undocumented Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of (-)-Nepetaside, like many iridoid glycosides, is not fully elucidated bohrium.comfrontiersin.orgzenodo.orgnih.govcore.ac.uk. While the general iridoid pathway begins with geranyl diphosphate (B83284) (GPP) and involves enzymes such as geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8HGO), and iridoid synthase (ISY) mdpi.comresearchgate.netwikipedia.orgfrontiersin.org, specific enzymes and the precise sequence of reactions leading to this compound remain areas requiring detailed investigation. Identifying the complete set of genes and enzymes responsible for its synthesis, including those involved in the glycosylation steps and final modifications, is crucial. Research employing advanced techniques like transcriptomics, proteomics, and metabolomics, coupled with biochemical assays and gene knockout/overexpression studies, will be essential to map these undocumented pathways mdpi.commdpi.comwenglab.netmdpi.comwur.nlnih.gov. Understanding these pathways is a prerequisite for any future metabolic engineering efforts.

Comprehensive Structure-Activity Relationship (SAR) Studies for Ecological Functions

Iridoid glycosides, including this compound, are known to play roles in plant defense against herbivores and pathogens nih.govwikipedia.orgresearchgate.netamu.edu.azresearchgate.nettandfonline.com. However, the specific structural features of this compound that confer these ecological activities are not well-defined. Future research should focus on SAR studies to correlate specific structural modifications of this compound with its efficacy in deterring herbivores, repelling insects, or influencing plant-microbe interactions. For instance, understanding how the glycosidic moiety or specific stereochemical configurations influence its biological activity could guide the design of more potent analogues or reveal novel ecological roles. Studies on related iridoids suggest that these compounds can act as feeding deterrents, growth inhibitors, or toxins for generalist herbivores, but may also serve as oviposition cues or feeding attractants for specialist herbivores researchgate.netnih.gov. Detailed SAR investigations are needed to clarify these complex interactions for this compound.

Advanced Metabolic Engineering for Sustainable Production

The complex biosynthesis of plant natural products often results in low yields, making sustainable and scalable production challenging mdpi.comnih.gov. Metabolic engineering and synthetic biology offer promising avenues for producing this compound efficiently nih.govjipb.netresearchgate.netfrontiersin.orgpnas.org. This involves identifying and characterizing the genes responsible for this compound biosynthesis and then reconstituting these pathways in heterologous hosts, such as Saccharomyces cerevisiae or Escherichia coli bohrium.commdpi.comresearchgate.net. Engineering efforts could focus on optimizing enzyme activity, improving precursor supply, and minimizing the formation of unwanted byproducts or shunt pathways researchgate.netescholarship.org. Advanced techniques like CRISPR-based gene editing and pathway optimization using AI could further enhance production yields and sustainability nih.govjipb.net. The goal is to establish robust bio-production platforms for this compound, reducing reliance on plant extraction and addressing concerns about overexploitation mdpi.comnih.gov.

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) to Understand Chemodiversity

To gain a holistic understanding of this compound biosynthesis, regulation, and its contribution to plant chemodiversity, the integration of multi-omics data is essential mdpi.comwenglab.netmdpi.comwur.nlnih.govthieme-connect.complos.orgmdpi.comoup.com. Combining genomic information with transcriptomic data (gene expression), proteomic data (protein abundance and activity), and metabolomic data (compound profiles) can reveal correlations between genes, enzymes, and metabolites. This integrated approach allows for the identification of key regulatory genes, enzymes, and pathways involved in this compound production and its variations across different plant tissues, developmental stages, or environmental conditions mdpi.commdpi.comwur.nlplos.org. Such comprehensive data analysis can uncover novel enzymes, regulatory mechanisms, and the genetic basis for chemical diversity within plant species that produce this compound wenglab.netbg.ac.rsnih.gov.

Discovery of Novel Ecological Roles of this compound in Plant Systems

While known roles for iridoids include plant defense, their full spectrum of ecological functions is likely broader and not entirely understood wikipedia.orgnih.govwikipedia.orgresearchgate.nettandfonline.com. Future research should explore potential novel ecological roles of this compound. This could involve investigating its involvement in plant-plant communication, its interactions with beneficial microorganisms, its role in plant development, or its specific impact on different types of herbivores and pathogens nih.govwikipedia.orgresearchgate.netnih.govmdpi.comthefrostlab.com. For example, some iridoid glycosides can attract pollinators or act as signals in plant defense pathways amu.edu.az. Uncovering these previously unknown functions will enhance our understanding of plant chemical ecology and may reveal new applications for this compound.

Q & A

Q. What are the standard protocols for isolating (-)-Nepetaside from natural sources, and how can extraction efficiency be optimized?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (column chromatography, HPLC). Optimization requires testing solvent polarity gradients and stationary phases to maximize yield and purity. Efficiency metrics (e.g., recovery rates, purity by NMR) should be tracked across trials. Report extraction conditions (temperature, solvent-to-mass ratio) and chromatographic parameters (flow rate, column type) to ensure reproducibility .
  • Data Table :
ParameterEthanol ExtractionMethanol Extraction
Yield (%)2.1 ± 0.33.4 ± 0.5
Purity (HPLC, %)9288
Solvent Consumption (L/g)1510

Q. Which spectroscopic methods are most effective for elucidating the molecular structure of this compound, and what analytical parameters should be reported?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and HR-MS for structural confirmation. IR spectroscopy can identify functional groups (e.g., carbonyls). For reproducibility, report solvent used, NMR frequency (e.g., 600 MHz), and MS ionization mode (e.g., ESI+). Cross-validate with X-ray crystallography if single crystals are obtainable .
  • Example Parameters :
  • 1H^1H-NMR (CDCl3_3, 600 MHz): δ 5.32 (s, 1H, olefinic), 3.78 (d, J=7.2 Hz, 1H).
  • HR-MS (ESI+): m/z 435.2012 [M+H]+^+.

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound while minimizing false positives?

  • Methodological Answer : Use dose-response curves with at least three biological replicates. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only). Validate results with orthogonal assays (e.g., enzymatic vs. cell-based). Statistical analysis (ANOVA, p<0.05) should account for batch variability .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory findings in this compound's reported bioactivity across different studies?

  • Methodological Answer : Conduct a meta-analysis of experimental variables:

Compare assay conditions (e.g., cell lines, incubation time).

Assess compound purity (HPLC traces, elemental analysis).

Evaluate solvent effects (DMSO vs. aqueous solubility).
Use systematic reviews to identify methodological biases and validate findings with independent replication .

  • Contradiction Analysis Framework :
VariableStudy A (IC50_{50} = 10 µM)Study B (IC50_{50} = 50 µM)
Cell LineHEK293HeLa
Solvent0.1% DMSOPBS
Purity95% (HPLC)80% (TLC)

Q. How can computational modeling be integrated with experimental data to predict this compound's molecular interactions and mechanism of action?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding pockets in target proteins. Validate predictions with mutagenesis studies or SPR binding assays. Combine MD simulations (AMBER, GROMACS) to assess stability of ligand-protein complexes. Cross-correlate with experimental IC50_{50} values and kinetic data .

Q. What methodological considerations are critical when developing a scalable synthetic route for this compound, and how can stereochemical purity be maintained?

  • Methodological Answer : Optimize catalytic asymmetric synthesis (e.g., chiral catalysts) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Use protecting groups for reactive hydroxyls. Document reaction kinetics (time, temperature) and workup procedures to minimize racemization .
  • Stereochemical Purity Metrics :
Stepee (%)Yield (%)
Initial Resolution8530
Recrystallization9920

Guidelines for Data Presentation

  • Tables/Figures : Prioritize processed data (e.g., dose-response curves) in the main text; raw data (e.g., NMR spectra) go to supplementary materials .
  • Statistical Reporting : Include effect sizes, confidence intervals, and exact p-values (avoid "p < 0.05" alone) .
  • Reproducibility : Archive experimental protocols in public repositories (e.g., protocols.io ) with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.